4-(Benzyloxy)-2-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDBNJUWRRLOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462674 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185836-35-5 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Benzyloxy)-2-fluorobenzonitrile chemical properties

An In-depth Technical Guide to 4-(Benzyloxy)-2-fluorobenzonitrile

Introduction

This compound is a fluorinated aromatic nitrile that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a nitrile, a fluoro substituent, and a benzyloxy ether group, makes it a highly versatile intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific inquiry. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in databases and publications.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 185836-35-5[2][3] |

| Molecular Formula | C₁₄H₁₀FNO[2][3] |

| Molecular Weight | 227.23 g/mol [2][3] |

| IUPAC Name | 2-fluoro-4-(phenylmethoxy)benzonitrile[2] |

| Common Synonyms | 4-Benzyloxy-2-fluoro-benzonitrile, 2-Fluoro-4-(phenylmethoxy)benzonitrile[1][2] |

The molecule's architecture is key to its reactivity. The electron-withdrawing nature of the nitrile and fluorine groups influences the aromatic ring's chemistry, while the benzyloxy group provides a site for potential modification and impacts the molecule's overall lipophilicity.

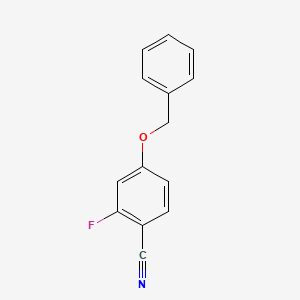

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is typically a colorless to pale yellow clear liquid under standard conditions.[1]

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Boiling Point (Predicted) | 360.9 ± 27.0 °C | [4] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [4] |

| Purity | >95-97% (commercially available) | [1][5] |

| Solubility | Soluble in organic solvents like ethanol and acetone | [1] |

| Storage Conditions | Store in a cool, dry place in a tightly sealed container, protected from light and air. Recommended storage at 2-8°C. |[1][4] |

Its solubility in common organic solvents facilitates its use as a reaction intermediate in multi-step syntheses.[1] For long-term stability, proper storage is crucial to prevent degradation, with a shelf life of up to 24 months under optimal conditions.[1]

Synthesis and Manufacturing

The primary and most logical route for synthesizing this compound is via the Williamson ether synthesis . This classic Sₙ2 reaction is highly efficient for forming ethers from an alkoxide and a primary alkyl halide.[6][7][8]

The synthesis involves two main stages:

-

Synthesis of the Precursor : The key starting material is 2-fluoro-4-hydroxybenzonitrile. This precursor can be synthesized from 4-bromo-3-fluorophenol through a sequence involving protection of the hydroxyl group, cyanation (bromine-cyan exchange using CuCN), and subsequent deprotection.[9] A more direct route involves the formylation of 4-bromo-2-fluorobenzonitrile followed by purification.[10]

-

Williamson Ether Synthesis : The phenolic hydroxyl group of 2-fluoro-4-hydroxybenzonitrile is deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide ion.[11] This potent nucleophile then attacks a benzyl halide (e.g., benzyl bromide) in an Sₙ2 reaction to yield the final product.[6][7] The use of a primary halide like benzyl bromide is critical to favor substitution over elimination.[8]

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation : In a well-ventilated fume hood, dissolve 2-fluoro-4-hydroxybenzonitrile in a suitable aprotic solvent such as DMF or acetone.[11]

-

Add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride) portion-wise to the solution at room temperature while stirring. The base deprotonates the hydroxyl group to form the nucleophilic phenoxide.[11]

-

Nucleophilic Substitution : To the resulting mixture, add an equimolar amount of benzyl bromide.[11]

-

Heat the reaction mixture (typically 50-80°C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, cool the reaction to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its three functional groups, making it a valuable building block in organic synthesis.[1]

-

Nitrile Group : The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to various derivatives. It also activates the aromatic ring for certain reactions.

-

Fluoro Group : The fluorine atom is a weak leaving group in nucleophilic aromatic substitution but its presence significantly modulates the electronic properties of the molecule, which can enhance biological activity or metabolic stability in drug candidates.[12]

-

Benzyloxy Group : This group serves as a protecting group for the phenol, which can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal the hydroxyl functionality for further derivatization.

Its primary application is as an intermediate in the synthesis of pharmaceuticals and fine chemicals .[1] It is predominantly used during the research and development phase for creating novel molecular entities, particularly for active pharmaceutical ingredients (APIs).[1] The structural motif is found in precursors for compounds targeting kinase inhibition and central nervous system (CNS) disorders.

Spectroscopic Characterization

Unambiguous characterization of this compound is achieved through standard spectroscopic techniques. While specific spectral data must be obtained from the supplier upon request, the expected characteristics are as follows:[1]

-

¹H NMR : Protons on the benzonitrile ring will appear as distinct multiplets, with coupling to the fluorine atom (H-F coupling). The benzylic protons (-CH₂-) will typically show a singlet around 5.0 ppm. Protons of the benzyl group's phenyl ring will appear in the aromatic region (7.2-7.5 ppm).

-

¹³C NMR : The spectrum will show 14 distinct carbon signals. The nitrile carbon (C≡N) appears downfield. Carbons attached to or near the fluorine atom will exhibit C-F coupling, which is a key diagnostic feature.

-

IR Spectroscopy : Characteristic peaks would include a sharp absorption around 2230 cm⁻¹ for the nitrile (C≡N) stretch, and strong absorptions in the 1200-1100 cm⁻¹ region for the C-O ether linkage and the C-F bond.

-

Mass Spectrometry (MS) : The molecular ion peak (M+) would be observed at m/z = 227.23, confirming the molecular weight.

Safety and Handling

While not classified as hazardous under normal laboratory conditions, standard safety protocols must be followed.[1] Inferred from similar benzonitrile compounds, it may cause skin, eye, and respiratory irritation.[13][14][15]

-

Handling : Work in a well-ventilated laboratory or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Avoid breathing vapors or dust.

-

Storage : Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8°C to ensure long-term stability.[1]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]

A comprehensive Material Safety Data Sheet (MSDS) should be requested from the supplier for detailed safety information.[1]

Conclusion

This compound is a strategically important chemical intermediate with significant value in pharmaceutical research and fine chemical synthesis. Its well-defined synthesis via the Williamson ether reaction and the versatile reactivity of its functional groups allow for the construction of complex and novel molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 185836-35-5 [chemicalbook.com]

- 4. This compound CAS#: 185836-35-5 [chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 10. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. jk-sci.com [jk-sci.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Strategic Importance of a Privileged Scaffold

An In-Depth Technical Guide to 4-(Benzyloxy)-2-fluorobenzonitrile (CAS 185836-35-5)

This guide provides an in-depth technical overview of this compound, a key intermediate in the development of complex organic molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, reactivity, and application.

The benzonitrile moiety, an aromatic ring functionalized with a nitrile group, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic signature, metabolic resilience, and capacity to form critical interactions with biological targets have cemented its role in modern drug design.[1][3][4] this compound, CAS 185836-35-5, is a highly functionalized derivative that serves as a versatile building block for advanced pharmaceutical and fine chemical synthesis.[5]

This molecule strategically combines three key functional groups:

-

A Nitrile Group (C≡N): A potent electron-withdrawing group and hydrogen bond acceptor, crucial for modulating the electronic properties of the aromatic ring and for direct interaction with protein active sites.[2][4]

-

A Fluoro Substituent (F): The presence of fluorine ortho to the nitrile group significantly influences the molecule's reactivity. In a pharmaceutical context, fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity.[6]

-

A Benzyloxy Protecting Group (O-Bn): A stable and common protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, allowing for sequential chemical modifications.[7]

Its primary utility lies in the research and development phase as a sophisticated intermediate for crafting complex Active Pharmaceutical Ingredients (APIs).[5]

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 185836-35-5 | [5][8][9] |

| Molecular Formula | C₁₄H₁₀FNO | [5][8][9][10] |

| Molecular Weight | 227.23 g/mol | [8][9][10] |

| IUPAC Name | 2-fluoro-4-(phenylmethoxy)benzonitrile | [9] |

| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [11] |

| Purity | Typically ≥95% | [5][10] |

| Appearance | Solid | [5] |

Synthesis and Mechanistic Rationale

The construction of this compound is most logically achieved through a two-stage process that involves the formation of a key phenolic intermediate followed by a classic etherification reaction. This approach ensures high yields and purity by controlling the introduction of each functional group.

Synthetic Workflow Overview

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 6. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. This compound | 185836-35-5 [chemicalbook.com]

- 9. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 185836-35-5 this compound AKSci 7039CS [aksci.com]

- 11. This compound CAS#: 185836-35-5 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-(Benzyloxy)-2-fluorobenzonitrile

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Benzyloxy)-2-fluorobenzonitrile, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships behind the spectroscopic features, providing a framework for the empirical validation of the molecular structure.

Introduction

This compound (CAS No. 185836-35-5) is a substituted aromatic compound with the molecular formula C₁₄H₁₀FNO.[2] Its structure, featuring a benzyloxy group and a fluorine atom on the benzonitrile scaffold, makes it a valuable building block in the synthesis of complex organic molecules.[1] Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this intermediate, which directly impacts the quality and efficacy of the final products in drug development pipelines. This guide provides a detailed protocol for acquiring and interpreting the key spectroscopic data for this molecule.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is presented below. The key spectroscopic features arise from the interplay of the electron-withdrawing nitrile group, the electron-donating benzyloxy group, and the inductive effect of the fluorine atom on the aromatic ring.

Caption: Molecular Structure of this compound

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis.

Protocol for Synthesis:

-

Reaction Setup: To a solution of 4-cyano-3-fluorophenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Benzyl Bromide: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.1 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrument: A 400 MHz NMR spectrometer.[3]

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[3]

-

Data Acquisition: Standard proton NMR pulse sequence.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Multiplet | 5H | Phenyl protons of the benzyl group |

| ~7.4 | Doublet | 1H | Aromatic proton ortho to the nitrile group |

| ~6.8 | Doublet of doublets | 1H | Aromatic proton meta to the nitrile and ortho to the fluorine |

| ~6.7 | Doublet | 1H | Aromatic proton meta to the nitrile and ortho to the benzyloxy group |

| ~5.1 | Singlet | 2H | Methylene protons of the benzyl group (-OCH₂-) |

Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile and the benzyl groups, as well as a characteristic singlet for the benzylic methylene protons. The electron-withdrawing nature of the nitrile group and the fluorine atom will cause the adjacent aromatic protons to appear downfield (at a higher chemical shift). The electron-donating benzyloxy group will cause the ortho and para protons on that ring to be shielded and appear more upfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrument: A 100 MHz or 125 MHz NMR spectrometer.[3]

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]

-

Data Acquisition: Proton-decoupled ¹³C NMR pulse sequence.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Carbon attached to fluorine (doublet due to C-F coupling) |

| ~135 | Quaternary carbon of the benzyl group |

| ~133 | Aromatic CH ortho to the nitrile group |

| ~129 - 127 | Aromatic CHs of the benzyl group |

| ~118 | Nitrile carbon (-C≡N) |

| ~115 | Aromatic CH ortho to the benzyloxy group |

| ~105 | Aromatic CH ortho to the fluorine |

| ~100 | Quaternary carbon attached to the nitrile group |

| ~71 | Methylene carbon of the benzyl group (-OCH₂-) |

Interpretation:

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The nitrile carbon will appear in the typical region for nitriles (~118 ppm). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Data Acquisition: Typically in the range of 4000-400 cm⁻¹.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (from -CH₂-) |

| ~2230 - 2220 | Strong, Sharp | C≡N stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~1250 - 1200 | Strong | Aryl-O-C asymmetric stretch |

| ~1100 - 1000 | Strong | C-F stretch |

| ~1050 - 1000 | Medium | Aryl-O-C symmetric stretch |

Interpretation:

The IR spectrum is a powerful tool for identifying key functional groups. The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption band for the nitrile (C≡N) stretch. The presence of aromatic C-H, aliphatic C-H, C-O, and C-F stretches will further confirm the molecular structure.

Mass Spectrometry (MS)

Experimental Protocol:

-

Instrument: A mass spectrometer, typically coupled with Gas Chromatography (GC-MS) or using Electrospray Ionization (ESI-MS).[3]

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).[3]

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 227.07 (calculated for C₁₄H₁₀FNO). The presence of a peak at this m/z value would confirm the molecular weight of the compound.

-

Major Fragmentation Patterns:

-

Loss of the benzyl group (C₇H₇•) leading to a fragment at m/z = 136 (M - 91).

-

Formation of the tropylium cation (C₇H₇⁺) at m/z = 91, which is a very common and stable fragment from benzyl ethers.

-

Loss of CO from the benzyloxy fragment.

-

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of this compound is depicted below.

References

A Guide to the NMR Spectroscopic Characterization of 4-(Benzyloxy)-2-fluorobenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-(Benzyloxy)-2-fluorobenzonitrile, a key intermediate in medicinal chemistry and materials science. This document offers a detailed theoretical framework for the interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. By dissecting the expected chemical shifts, coupling constants, and signal multiplicities, this guide serves as an essential resource for researchers engaged in the synthesis, purification, and characterization of this and structurally related compounds. Methodologies for sample preparation and data acquisition are also detailed to ensure high-quality, reproducible results.

Introduction: The Structural Significance of this compound

This compound (C₁₄H₁₀FNO) is a versatile building block in organic synthesis.[1][2] Its structure incorporates a fluorinated benzonitrile core, a common motif in pharmacologically active molecules, and a benzyloxy group, which can serve as a protecting group or be a key pharmacophoric element. The precise characterization of this molecule is paramount for ensuring purity and for the unambiguous confirmation of its structure in multi-step syntheses. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework at the atomic level. This guide will delve into the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound, providing a predictive roadmap for its characterization.

Foundational Principles of NMR Spectroscopy for Fluorinated Aromatics

The NMR characterization of this compound relies on the analysis of three key nuclei: ¹H, ¹³C, and ¹⁹F. The presence of the highly electronegative fluorine atom significantly influences the electronic environment of the molecule, leading to characteristic chemical shifts and through-bond scalar couplings (J-coupling) that are invaluable for structural elucidation.[3][4]

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. Chemical shifts are influenced by the electronic environment, and coupling constants reveal the spatial relationships between neighboring protons.

-

¹³C NMR: Offers insight into the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.

-

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and a large chemical shift dispersion, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds.[4][5][6] The chemical shift of the fluorine atom and its coupling to neighboring protons and carbons are key diagnostic features.

Predicted NMR Spectral Data for this compound

The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on established substituent effects and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzonitrile ring, the benzylic methylene protons, and the protons of the phenyl ring of the benzyloxy group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.9 - 7.1 | dd | J(H-3, H-5) ≈ 2-3 Hz, J(H-3, F) ≈ 8-10 Hz |

| H-5 | ~6.8 - 7.0 | dd | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F) ≈ 5-7 Hz |

| H-6 | ~7.5 - 7.7 | d | J(H-6, H-5) ≈ 8-9 Hz |

| -OCH₂- | ~5.1 - 5.3 | s | - |

| Phenyl H (ortho, meta, para) | ~7.3 - 7.5 | m | - |

Causality behind Predictions:

-

The protons on the fluorinated benzonitrile ring (H-3, H-5, and H-6) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

The benzylic protons (-OCH₂-) are expected to appear as a sharp singlet as they have no adjacent protons to couple with.

-

The five protons of the phenyl ring of the benzyloxy group will likely appear as a complex multiplet in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbon atoms of the fluorinated ring will show characteristic C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C-1 (C-CN) | ~105 - 110 | J(C-1, F) ≈ 15-20 Hz |

| C-2 (C-F) | ~160 - 165 | ¹J(C-2, F) ≈ 250-260 Hz |

| C-3 | ~100 - 105 | J(C-3, F) ≈ 20-25 Hz |

| C-4 (C-O) | ~160 - 165 | J(C-4, F) ≈ 10-15 Hz |

| C-5 | ~115 - 120 | J(C-5, F) ≈ 5-10 Hz |

| C-6 | ~130 - 135 | J(C-6, F) ≈ 3-5 Hz |

| -CN | ~115 - 120 | - |

| -OCH₂- | ~70 - 75 | - |

| Phenyl C (ipso) | ~135 - 140 | - |

| Phenyl C (ortho, meta, para) | ~127 - 130 | - |

Causality behind Predictions:

-

The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF).

-

Other carbons in the fluorinated ring will show smaller two-, three-, and four-bond couplings to fluorine.

-

The chemical shift of the nitrile carbon (-CN) is expected in the typical range for this functional group.[7]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom, which will be split by the neighboring protons.

Table 3: Predicted ¹⁹F NMR Chemical Shift and Couplings

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C2-F | ~ -110 to -130 | ddd | J(F, H-3) ≈ 8-10 Hz, J(F, H-5) ≈ 5-7 Hz |

Causality behind Predictions:

-

The chemical shift of the fluorine is influenced by the electronic effects of the nitrile and benzyloxy substituents. For comparison, the ¹⁹F chemical shift of 4-fluorobenzonitrile is approximately -102.4 ppm (relative to CFCl₃).[8][9]

-

The fluorine will couple to the ortho proton (H-3) and the meta proton (H-5), resulting in a doublet of doublets of doublets (ddd) if all couplings are resolved.

Experimental Protocols

To obtain high-quality NMR spectra, proper sample preparation and instrument setup are crucial.

Sample Preparation

A standardized protocol ensures consistency and accuracy in NMR analysis.[10][11][12]

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10][11]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[10][13] Use approximately 0.6-0.7 mL of solvent.[10][14]

-

Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Gentle warming or vortexing can aid dissolution.[11]

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[12]

-

Transfer: Transfer the filtered solution into a clean, dry 5 mm NMR tube.[13]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard 400 MHz spectrometer.[15][16]

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Structural Elucidation Workflow

The definitive assignment of the NMR spectra of this compound involves a systematic approach combining 1D and potentially 2D NMR experiments.

Conclusion

The NMR spectroscopic characterization of this compound is a critical step in its application in research and development. This guide provides a detailed theoretical framework for the interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. By understanding the expected chemical shifts, coupling patterns, and implementing robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. scribd.com [scribd.com]

- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. organomation.com [organomation.com]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

Mass spectrometry of 4-(Benzyloxy)-2-fluorobenzonitrile

An In-Depth Technical Guide to the Mass Spectrometry of 4-(Benzyloxy)-2-fluorobenzonitrile

Introduction

This compound is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a benzyl ether linkage, a nitrile group, and a fluorine substituent on the aromatic ring, presents a unique analytical challenge. Accurate characterization and structural confirmation are paramount for ensuring purity, monitoring reaction progress, and meeting regulatory standards in drug development.

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this paper explains the rationale behind experimental choices, from ionization techniques to fragmentation analysis, empowering researchers to develop robust, self-validating analytical protocols. We will delve into the predictable fragmentation pathways of this molecule under tandem mass spectrometry (MS/MS) conditions, providing a roadmap for structural elucidation and confirmation.

Core Molecular Properties

A foundational understanding of the analyte's properties is critical for method development. This compound is a moderately polar, thermally stable small molecule, making it an ideal candidate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₀FNO | [2][3] |

| Average Molecular Weight | 227.23 g/mol | [2][3] |

| Monoisotopic Mass | 227.074642 Da | [2] |

| CAS Number | 185836-35-5 | [2][3] |

Ionization Methodology: The Case for Electrospray Ionization (ESI)

The choice of ionization technique is the most critical step in developing a mass spectrometry method. For a molecule like this compound, which possesses polar functional groups (ether oxygen and nitrile nitrogen), Electrospray Ionization (ESI) is the preferred method.

ESI is a "soft ionization" technique that transfers ions from solution into the gas phase with minimal energy, thereby preserving the intact molecule.[4][5] This is advantageous as it almost always ensures the observation of the protonated molecule, [M+H]⁺, providing unambiguous molecular weight information.[6] The ether oxygen and nitrile nitrogen atoms are sufficiently basic to readily accept a proton in the acidic mobile phases typically used for reversed-phase chromatography.

While Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative for moderately polar compounds, ESI is generally more suitable for analytes that are already pre-ionized in solution.[7][8][9] Given the nature of this compound, ESI provides the necessary sensitivity and ensures that the precursor ion for subsequent fragmentation experiments is the intact molecule.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section outlines a robust, step-by-step protocol for the analysis of this compound using a standard high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[10]

Workflow Overview

Caption: High-level workflow for LC-MS/MS analysis.

Step 1: Sample Preparation

-

Stock Solution: Accurately weigh and dissolve this compound in acetonitrile (ACN) to a final concentration of 1 mg/mL.

-

Working Solution: Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte for positive mode ESI.

Step 2: LC-MS/MS Parameters

The following are generalized parameters that serve as an excellent starting point for method development. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase LC. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reversed-phase LC. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution and column cleaning. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | ESI Positive | To generate the protonated [M+H]⁺ ion. |

| MS1 Scan Range | m/z 50 - 500 | A range sufficient to detect the precursor ion and potential low-mass fragments. |

| Precursor Ion (MS/MS) | m/z 228.0817 | The calculated exact mass of the [M+H]⁺ ion (C₁₄H₁₁FNO⁺). |

| Fragmentation | Collision-Induced Dissociation (CID) | A robust and common method for fragmenting small molecules.[11] |

| Collision Energy | 10-40 eV (Ramped) | A ramped energy ensures a wide variety of fragments are produced for detailed analysis. |

Mass Spectrum Analysis and Fragmentation Pathways

The structural elucidation of an unknown compound by MS/MS relies on the predictable cleavage of chemical bonds.[10][11] For this compound, the fragmentation pattern is dominated by the lability of the benzyl ether linkage.

MS1 Spectrum: The Protonated Molecule

In the full scan MS1 spectrum, the primary ion observed will be the protonated molecule, [M+H]⁺. High-resolution mass spectrometry will confirm its elemental composition.

-

Expected Ion: [C₁₄H₁₀FNO + H]⁺

-

Calculated Exact m/z: 228.0819 (Note: a slight deviation from the calculated value is expected due to instrument calibration)

MS/MS Fragmentation: Decoding the Structure

By selecting the precursor ion at m/z 228.08 and subjecting it to CID, we can induce fragmentation and generate a product ion spectrum that serves as a structural fingerprint. The most probable fragmentation pathways are detailed below.

Caption: Predicted fragmentation pathway of [M+H]⁺.

-

Primary Fragmentation: Benzylic C-O Cleavage The most favorable fragmentation pathway for protonated benzyl ethers is the cleavage of the C-O bond adjacent to the phenyl ring.[12][13][14] This occurs via two complementary routes:

-

Formation of the Tropylium Ion (m/z 91.05): The most characteristic fragment for any compound containing a benzyl group is the tropylium ion (C₇H₇⁺).[15] This highly stable carbocation is formed by the loss of a neutral 2-fluoro-4-hydroxybenzonitrile molecule. Its presence as the base peak in the MS/MS spectrum is a strong confirmation of the benzyl moiety.

-

Formation of the Protonated 4-hydroxy-2-fluorobenzonitrile Ion (m/z 138.04): The complementary fragmentation involves the loss of toluene as a neutral molecule, resulting in the protonated 4-hydroxy-2-fluorobenzonitrile fragment ([C₇H₄FNO+H]⁺).

-

-

Secondary Fragmentation: Loss of HCN Nitriles, particularly aromatic nitriles, are known to fragment via the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da).[16][17] This loss would likely occur from the m/z 138 fragment:

-

[m/z 138.04 - HCN] → m/z 111.03: This would correspond to a fluorophenoxy cation.

-

Table 3: Predicted Major Fragment Ions for [C₁₄H₁₁FNO]⁺

| Observed m/z | Calculated Exact Mass | Elemental Composition | Proposed Identity / Neutral Loss |

|---|---|---|---|

| 228.0819 | 228.0819 | C₁₄H₁₁FNO⁺ | Precursor Ion [M+H]⁺ |

| 91.0542 | 91.0542 | C₇H₇⁺ | Tropylium Ion / Loss of C₇H₄FNO |

| 138.0400 | 138.0400 | C₇H₅FNO⁺ | Protonated 4-hydroxy-2-fluorobenzonitrile / Loss of C₇H₆ |

| 111.0342 | 111.0342 | C₆H₄FO⁺ | Fluorophenoxy cation / Loss of HCN from m/z 138 |

Trustworthiness and Validation

The protocols described herein form a self-validating system. The cornerstone of this trustworthiness is the use of high-resolution mass spectrometry.

-

Mass Accuracy: By measuring fragment masses with high accuracy (typically <5 ppm), it is possible to calculate and confirm the elemental composition of each fragment. This provides an extremely high degree of confidence in the proposed structures and fragmentation pathways, moving beyond simple nominal mass matching.

-

Reproducibility: The described LC method ensures reproducible retention times, while the fragmentation pattern generated by CID is a consistent and reliable fingerprint of the molecule, ensuring that results are repeatable across different analytical runs and laboratories.

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, science-based approach is employed. By leveraging soft ionization with ESI, the intact molecular weight can be reliably determined. Subsequent fragmentation via tandem mass spectrometry (MS/MS) provides a wealth of structural information. The fragmentation is predictably dominated by the cleavage of the benzyl ether bond, leading to the formation of a highly stable tropylium ion at m/z 91 and a complementary ion at m/z 138. This predictable behavior, confirmed by high-resolution mass measurements, allows for unambiguous identification and structural confirmation, providing the analytical rigor required in modern pharmaceutical development and scientific research.

References

- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 185836-35-5 [chemicalbook.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. longdom.org [longdom.org]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 8. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]

- 11. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]

- 12. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. pharmacy180.com [pharmacy180.com]

- 16. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 17. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

A Technical Guide to the Physical Properties of 4-(Benzyloxy)-2-fluorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-2-fluorobenzonitrile is a key bifunctional intermediate in modern organic synthesis, particularly valued in the development of novel pharmaceutical agents and specialized fine chemicals.[1] Its molecular architecture, which combines a stable benzyloxy protecting group with the reactive nitrile and directing fluoro functionalities, offers a versatile platform for constructing complex molecular frameworks. This guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound, offering both established data and predictive insights. The methodologies for determining these properties are detailed, providing a self-validating framework for researchers. This document is intended to serve as a foundational resource for scientists leveraging this compound in multi-step synthetic applications where a thorough understanding of its physical characteristics is paramount for procedural success.

Compound Identification and Core Structure

Accurate identification is the cornerstone of reproducible chemical science. This compound is cataloged under several identifiers across major chemical databases.

| Parameter | Value | Source(s) |

| Chemical Name | This compound | [1] |

| IUPAC Name | 2-fluoro-4-(phenylmethoxy)benzonitrile | [2] |

| CAS Number | 185836-35-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₀FNO | [1][2][4][5] |

| Molecular Weight | 227.23 g/mol | [2][4] |

| Monoisotopic Mass | 227.074642105 Da | [2] |

| Synonyms | 2-fluoro-4-phenylmethoxybenzonitrile, 4-Benzyloxy-2-fluoro-benzonitrile | [1][2] |

The structure features a benzonitrile core, substituted with a fluorine atom at the 2-position and a benzyloxy group at the 4-position. The electron-withdrawing nature of the nitrile and fluoro groups, combined with the ether linkage, dictates the compound's reactivity and physical behavior.

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. This section details the key physicochemical data for this compound.

| Property | Value | Notes & Causality | Source(s) |

| Appearance | Solid | The planar aromatic rings and molecular weight favor a solid state at standard temperature and pressure. | [1] |

| Boiling Point | 360.9 ± 27.0 °C | (Predicted) This high boiling point is expected due to the significant molecular weight and polar nitrile group. | [3] |

| Density | 1.21 ± 0.1 g/cm³ | (Predicted) The presence of a fluorine atom contributes to a density greater than that of water. | [3] |

| Solubility | Readily soluble in organic solvents (e.g., ethanol, acetone). | The large nonpolar surface area from the two benzene rings facilitates dissolution in organic media. | [1] |

| Purity | ≥ 95% | Commercially available at high purity, suitable for sensitive synthetic applications. | [1][5] |

| Topological Polar Surface Area | 33 Ų | This value, computed from the structure, reflects the polar nitrile and ether functionalities. | [2] |

Expert Insight: While an experimental melting point is not widely published, the solid appearance at room temperature is consistent with a relatively high melting point, likely influenced by efficient crystal lattice packing. The predicted high boiling point underscores the compound's low vapor pressure, a beneficial characteristic for handling in laboratory settings.[1]

Spectroscopic & Crystallographic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While specific spectral data for this compound is often supplied by vendors upon request, this section outlines the expected characteristics based on its functional groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. The five protons of the benzyl group's phenyl ring would appear in the typical aromatic region (~7.3-7.5 ppm). The two benzylic protons (-O-CH₂-Ph) would present as a characteristic singlet around 5.1 ppm. The three protons on the fluorobenzonitrile ring would appear as distinct multiplets, with their chemical shifts and coupling patterns influenced by both the fluorine and adjacent protons.

-

¹³C NMR: The carbon spectrum would show 12 distinct signals (due to symmetry in the benzyl phenyl ring). Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, the benzylic carbon (-CH₂) around 70 ppm, and various aromatic carbons, with the C-F and C-O carbons showing significant shifts due to the electronegativity of the attached atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch.

-

~1250-1050 cm⁻¹: Strong C-O stretching vibrations from the ether linkage.

-

~1200-1100 cm⁻¹: A strong C-F stretching band.

-

~3100-3000 cm⁻¹ & ~1600-1450 cm⁻¹: Aromatic C-H and C=C stretching bands, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 227. A prominent peak at m/z = 91, corresponding to the benzyl cation [C₇H₇]⁺, is highly characteristic due to the stability of this fragment.

Crystallographic Data

The existence of a crystal structure in the Cambridge Structural Database (CSD), under CCDC number 636691, confirms that single-crystal X-ray diffraction studies have been performed.[2] This data provides the definitive bond lengths, angles, and packing arrangement of the molecule in the solid state.

Experimental Workflows & Methodologies

The determination of physical properties follows a logical, multi-step process. The following diagrams illustrate the standard workflows for characterizing a novel or synthesized compound like this compound.

General Workflow for Physicochemical Characterization

This diagram outlines the foundational sequence of analysis for a pure solid compound.

Caption: Foundational workflow for determining the key physical properties of a solid chemical compound.

Protocol for Spectroscopic Analysis

This workflow details the parallel paths for obtaining the core spectroscopic data required for structural elucidation.

Caption: Parallel workflows for comprehensive spectroscopic characterization of the target compound.

Methodological Justification:

-

NMR Solvent Choice: Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

-

IR Sample Preparation: Attenuated Total Reflectance (ATR) is often preferred for its speed and simplicity, requiring minimal sample preparation compared to the traditional KBr pellet method.

-

MS Ionization: Electron Ionization (EI) is ideal for providing detailed fragmentation data for structural elucidation, while Electrospray Ionization (ESI) is a softer technique useful for confirming the molecular weight with minimal fragmentation.

Handling, Storage, and Stability

Proper handling is critical to maintaining the integrity of this research chemical.

-

Storage Conditions: The compound should be stored in a cool, dry place, ideally at 2-8°C.[1] It must be kept in a tightly sealed, airtight container to protect it from moisture and atmospheric contaminants.[1] Protection from light is also recommended to prevent potential photodegradation over long-term storage.

-

Stability: The benzyloxy group is a robust ether linkage, making the compound generally stable under standard laboratory conditions. It is not considered acutely hazardous, but standard personal protective equipment (gloves, safety glasses, lab coat) should be used at all times in a well-ventilated area.[1]

Conclusion

This compound is a solid chemical intermediate with well-defined, albeit partially predicted, physical properties. Its high molecular weight and polarity result in a high boiling point and solubility in common organic solvents. The spectroscopic profile, characterized by distinct nitrile, ether, and fluoro-aromatic signals, provides a reliable means of identification and quality control. The availability of crystallographic data offers definitive structural insight. This technical guide provides the foundational data and procedural logic necessary for researchers to confidently and effectively incorporate this versatile building block into their synthetic programs.

References

- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 185836-35-5 [chemicalbook.com]

- 4. This compound | 185836-35-5 [chemicalbook.com]

- 5. 185836-35-5 this compound AKSci 7039CS [aksci.com]

The Strategic Role of the Benzyloxy Group in the Chemistry of 4-(Benzyloxy)-2-fluorobenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-2-fluorobenzonitrile is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its utility is derived from the specific arrangement of its three key functional groups: a nitrile, a fluorine atom, and a benzyloxy group. While the nitrile and fluorine moieties are primary drivers of its reactivity in key transformations like nucleophilic aromatic substitution, the benzyloxy group plays a multifaceted and strategic role that is crucial for synthetic success. This guide provides an in-depth analysis of the benzyloxy group's function, focusing on its role as a robust protecting group, its electronic influence on the aromatic core, and its impact on the molecule's overall synthetic utility.

Structural and Physicochemical Profile

This compound is a substituted aromatic compound built upon a benzonitrile framework. The benzyloxy group (–OCH₂C₆H₅) is positioned at the C4 carbon, para to the nitrile group (–CN), while a fluorine atom is at the C2 position, ortho to the nitrile.[2][3] This specific substitution pattern dictates the molecule's chemical behavior and makes it a valuable precursor for advanced molecular structures.[1]

| Property | Value | Source |

| CAS Number | 185836-35-5 | PubChem[3] |

| Molecular Formula | C₁₄H₁₀FNO | PubChem[3] |

| Molecular Weight | 227.23 g/mol | PubChem[3] |

| Boiling Point | 360.9 ± 27.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.21 ± 0.1 g/cm3 (Predicted) | ChemicalBook[4] |

| Physical Form | Solid | Various Suppliers |

graph "chemical_structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Nodes for the benzonitrile ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; center [label="", shape=plaintext, pos="0,0!"];

// Substituents F [label="F", pos="-1.74,1!"]; CN1 [label="C", pos="1.74,0.5!"]; N1 [label="N", pos="2.61,0.5!"]; O [label="O", pos="0,-2!"]; CH2 [label="CH₂", pos="-0.5,-2.8!"]; C_benzyl [label="", shape=plaintext, pos="-0.5,-3.8!"];

// Benzyl ring C7 [label="C", pos="-0.5,-3.8!"]; C8 [label="C", pos="-1.37,-4.3!"]; C9 [label="C", pos="-1.37,-5.3!"]; C10 [label="C", pos="-0.5,-5.8!"]; C11 [label="C", pos="0.37,-5.3!"]; C12 [label="C", pos="0.37,-4.3!"];

// Edges for the benzonitrile ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C2 -- F; C6 -- CN1; CN1 -- N1 [style=triple]; C4 -- O; O -- CH2; CH2 -- C7;

// Edges for the benzyl ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Double bonds in rings edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- C12; C8 -- C9; C10 -- C11; }

Caption: Structure of this compound.

The Protective Role: Enabling Selective Synthesis

In multistep organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[5] The benzyloxy group in this compound serves as a classic and highly effective protecting group for the phenolic hydroxyl group.

Rationale for Protection

The synthesis of many complex drug candidates requires the modification of the benzonitrile ring, often via nucleophilic aromatic substitution (SNAr) at the C2 position. An unprotected hydroxyl group (phenol) at C4 would be acidic. In the presence of a base, it would deprotonate to form a phenoxide, which is a powerful electron-donating group. This would drastically alter the ring's electronics, potentially leading to unwanted side reactions or inhibiting the desired SNAr reaction. By converting the hydroxyl to a benzyl ether, its acidic proton is removed, and its electronic properties are moderated, allowing for clean and predictable downstream chemistry.

Stability and Cleavage (Deprotection)

A key advantage of the benzyloxy group is its stability under a wide range of reaction conditions, including many basic, acidic, and organometallic environments.[6] However, it can be removed cleanly and selectively under specific conditions, a process known as debenzylation.[7]

| Deprotection Method | Typical Conditions & Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C (catalyst) in a solvent like EtOH or MeOH.[8][9][10] | Very clean; byproducts are toluene and the regenerated alcohol. High yielding.[9] | Not compatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.[5][8] |

| Strong Acid Cleavage | Strong acids like HBr, HI, or trifluoroacetic acid (TFA).[7][8] | Useful when hydrogenation is not an option. | Conditions are harsh and not suitable for acid-sensitive substrates.[7][8] Can lead to side reactions like Friedel-Crafts alkylation.[7] |

| Oxidative Cleavage | Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[11][12] | Orthogonal to hydrogenation and strong acids. | Less common for simple benzyl ethers; works better with electron-rich benzyl variants (e.g., p-methoxybenzyl).[8][11] |

Electronic Influence on the Aromatic Ring

The reactivity of a substituted benzene ring is governed by the interplay of the electronic effects of its substituents. In this compound, three distinct groups compete to influence the ring's electron density.

-

Benzyloxy Group (-OBn): The oxygen atom adjacent to the ring possesses lone pairs of electrons, which it can donate into the aromatic π-system via resonance (a +M effect).[13][14] This effect increases the electron density on the ring, especially at the ortho and para positions, making it an activating group for electrophilic aromatic substitution.[13][15]

-

Nitrile Group (-CN): This is a powerful electron-withdrawing group through both resonance and induction (-M and -I effects). It strongly deactivates the ring towards electrophilic attack and is a meta-director.[2][13][15]

-

Fluoro Group (-F): Halogens present a unique case. Due to high electronegativity, fluorine is strongly electron-withdrawing by induction (-I effect), which deactivates the ring. However, it can donate electron density via resonance (+M effect). The inductive effect dominates, making the ring less reactive than benzene, but the resonance effect directs incoming electrophiles to the ortho and para positions.[14][15][16]

References

- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 4-(Benzyloxy)-2-bromobenzonitrile | 1044067-64-2 | Benchchem [benchchem.com]

- 3. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 185836-35-5 [m.chemicalbook.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 11. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

The Strategic Utility of 4-(Benzyloxy)-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling a Versatile Architectural Element in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a paramount objective. The design and synthesis of these complex molecular entities rely on the strategic deployment of versatile and highly functionalized building blocks. 4-(Benzyloxy)-2-fluorobenzonitrile, a seemingly unassuming aromatic nitrile, has emerged as a pivotal intermediate in the synthesis of sophisticated pharmaceutical compounds. Its unique constellation of a benzyloxy protecting group, a strategically positioned fluorine atom, and a reactive nitrile moiety endows it with a remarkable degree of synthetic utility.

This technical guide serves as an in-depth exploration of this compound as a synthetic building block. Moving beyond a mere recitation of its properties, we will delve into the causality behind its synthetic applications, providing field-proven insights into its reactivity and strategic importance. The core of this guide will focus on its critical role in the synthesis of a landmark oncology therapeutic, providing a tangible and high-impact illustration of its value in drug development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis.

| Property | Value | Source(s) |

| Chemical Name | 2-fluoro-4-(phenylmethoxy)benzonitrile | [1] |

| CAS Number | 185836-35-5 | [2] |

| Molecular Formula | C₁₄H₁₀FNO | [3] |

| Molecular Weight | 227.23 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid or solid | [3] |

| Solubility | Soluble in common organic solvents such as ethanol, acetone, and dichloromethane | [3] |

| Storage Conditions | Store in a cool, dry place, protected from light and moisture. Recommended storage at 2-8°C.[3] |

Spectroscopic Characterization (Illustrative)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzonitrile and benzyl rings, as well as a singlet for the benzylic methylene protons. The protons on the fluorinated ring will exhibit splitting patterns due to coupling with the fluorine atom.

-

¹³C NMR: The carbon NMR would display distinct resonances for the nitrile carbon, the aromatic carbons (with C-F coupling), the benzylic carbon, and the carbons of the benzyl group.

-

FTIR: The infrared spectrum will be characterized by a sharp absorption band for the nitrile (C≡N) stretch, typically around 2230 cm⁻¹. Other key absorptions would include C-O stretching for the ether linkage and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process starting from the commercially available 4-bromo-2-fluorobenzonitrile. This pathway involves the initial formation of 2-fluoro-4-hydroxybenzonitrile, followed by a Williamson ether synthesis to introduce the benzyl protecting group.

Experimental Protocol: Synthesis of 2-Fluoro-4-hydroxybenzonitrile

This protocol is adapted from a known procedure for the hydrolysis of 4-bromo-2-fluorobenzonitrile.

Materials:

-

4-Bromo-2-fluorobenzonitrile

-

Copper(I) bromide (CuBr)

-

Triethylamine (Et₃N)

-

Formic acid (HCOOH)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq.), copper(I) bromide (0.12 eq.), triethylamine (1.0 eq.), formic acid (3.0 eq.), and acetonitrile.

-

Stir the reaction mixture at room temperature under an oxygen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-hydroxybenzonitrile.

Experimental Protocol: Synthesis of this compound

This protocol follows a standard Williamson ether synthesis methodology.

Materials:

-

2-Fluoro-4-hydroxybenzonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq.) in anhydrous DMF at room temperature.

-

Add potassium carbonate (2.5 eq.) to the solution and stir the suspension.

-

Add benzyl bromide (1.2 eq.) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.

Reactivity Profile: A Trifecta of Functional Groups

The synthetic versatility of this compound stems from the distinct reactivity of its three key functional groups: the nitrile, the fluoro group, and the benzyloxy ether.

-

The Nitrile Group: The electron-withdrawing nature of the nitrile group makes the ortho and para positions to it susceptible to nucleophilic aromatic substitution, although this is less common than reactions of the nitrile itself. The nitrile group can undergo a variety of transformations, including:

-

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition Reactions: Nucleophilic addition of Grignard reagents or organolithium compounds to form ketones after hydrolysis.

-

-

The Fluoro Group: The ortho-fluoro substituent has a significant impact on the reactivity of the aromatic ring. Its electron-withdrawing nature can activate the ring towards nucleophilic aromatic substitution, particularly at the para position to the fluorine. Furthermore, the fluorine atom can engage in directed ortho-metalation reactions, providing a handle for further functionalization.

-

The Benzyloxy Group: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be readily cleaved when desired. Common deprotection strategies include:

-

Catalytic Hydrogenolysis: Using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This is a mild and efficient method.

-

Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) can also be employed for deprotection.

-

Application in the Synthesis of Abemaciclib (LY2835219): A Case Study

A prominent example of the strategic use of this compound is in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[4]

In the synthesis of a key intermediate for Abemaciclib, this compound is coupled with 2,4-dichloro-5-fluoropyrimidine. The fluorine atom at the 2-position of the benzonitrile ring activates the 4-position for nucleophilic aromatic substitution, facilitating the displacement of the chlorine atom at the 4-position of the pyrimidine ring.

Illustrative Experimental Protocol: Coupling Reaction

This protocol is a generalized representation of the nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

2,4-Dichloro-5-fluoropyrimidine[5]

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0°C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq.) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled intermediate.

The resulting intermediate can then be further elaborated through a series of reactions, including a subsequent Buchwald-Hartwig amination, to complete the synthesis of Abemaciclib. The initial benzyloxy group can be carried through several synthetic steps and deprotected at a later stage if the free phenol is required.

Conclusion: A Strategically Sound Investment in Synthesis

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The interplay of its functional groups provides a rich platform for a diverse array of chemical transformations, making it an invaluable tool for the modern medicinal chemist. Its demonstrated role in the synthesis of a clinically significant drug like Abemaciclib underscores its importance and solidifies its position as a key building block in the ongoing quest for novel and improved therapeutics. The insights and protocols provided in this guide aim to empower researchers to harness the full potential of this versatile synthetic scaffold in their own drug discovery and development endeavors.

References

- 1. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 185836-35-5 [chemicalbook.com]

- 3. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 4. rsc.org [rsc.org]

- 5. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of Fluorinated Benzonitriles in Medicinal Chemistry

Introduction: The Strategic Synergy of Fluorine and Nitrile Moieties

In the landscape of modern medicinal chemistry, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. Among the vast arsenal of chemical motifs available to drug designers, those that offer predictable and beneficial modulations of molecular properties are of the highest value. The fluorinated benzonitrile scaffold has emerged as a privileged structural element, representing a powerful convergence of two highly influential functionalities: the fluorine atom and the nitrile group.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3] Its high electronegativity and relatively small size allow it to serve as a bioisostere for hydrogen or a hydroxyl group, subtly altering electronic landscapes and blocking sites of metabolism without introducing significant steric bulk.[4][5][6]

Concurrently, the nitrile group (—C≡N) is a remarkably versatile functional group. It is a rigid, planar, and polar moiety that can act as a hydrogen bond acceptor. More critically, its electrophilic carbon atom allows it to serve as a 'warhead' for forming covalent bonds with nucleophilic residues in protein targets, a strategy increasingly employed to achieve prolonged duration of action and high potency.[7][8]

This guide provides an in-depth technical exploration of the applications of fluorinated benzonitriles in medicinal chemistry. We will dissect the physicochemical consequences of combining these two moieties, explore their diverse roles in drug design—from tunable covalent inhibitors to metabolic blockers—and provide practical insights into their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this powerful chemical scaffold.

Chapter 1: Physicochemical Impact of Fluorination on the Benzonitrile Core

The introduction of fluorine onto the benzonitrile ring profoundly alters its fundamental physicochemical properties. The position of the fluorine atom (ortho, meta, or para to the nitrile) is not a trivial choice; it is a critical design element that allows for the fine-tuning of reactivity, lipophilicity, and metabolic stability.

Judicious placement of fluorine can influence a molecule's pKa, conformation, intrinsic potency, and pharmacokinetic profile.[1][2] For instance, the strong electron-withdrawing nature of fluorine enhances the electrophilicity of the nitrile carbon, a key factor in its application as a covalent warhead. A study on the nickel-mediated C-C bond activation of fluorinated benzonitriles demonstrated that the stability of reaction products is strongly dependent on the number and position of ortho-fluorine substituents.[9]

Data Presentation: Physicochemical Properties of Fluorobenzonitrile Isomers

To illustrate the impact of fluorine placement, the following table summarizes key physicochemical properties of the three primary isomers of monofluorobenzonitrile.

| Property | 2-Fluorobenzonitrile (ortho) | 3-Fluorobenzonitrile (meta) | 4-Fluorobenzonitrile (para) |

| CAS Number | 394-47-8[10] | 696-60-6 | 1194-02-1[11][12] |

| Molecular Weight | 121.11 g/mol [10] | 121.11 g/mol | 121.11 g/mol [12] |

| Boiling Point | 90 °C (21 mmHg)[13] | ~189-191 °C | 188 °C (750 mmHg)[14] |

| Melting Point | -13.7 °C[13] | N/A | 32-34 °C[14] |

| Appearance | Colorless liquid[13] | Liquid | White crystalline solid[14] |

| Reactivity Insight | ortho-fluoro substitution significantly enhances nitrile electrophilicity for covalent modification.[9] | Moderate electronic effect. | Strong electron-withdrawing effect through resonance, enhancing nitrile reactivity. |

Note: Data is compiled from various chemical supplier and database sources. Values may vary slightly between sources.

Chapter 2: Key Applications in Drug Design and Discovery

The fluorinated benzonitrile motif is not a mere structural component; it is a functional module that can be deployed to solve a variety of medicinal chemistry challenges.

Tunable Covalent Inhibitors

One of the most powerful applications of fluorinated benzonitriles is in the design of covalent inhibitors, particularly those targeting cysteine residues in enzyme active sites.[15][16] The nitrile group itself is a mild electrophile, which is advantageous for minimizing off-target reactions.[17] Fluorination, especially at the ortho position, increases the electrophilicity of the nitrile's carbon atom, making it more susceptible to nucleophilic attack by the thiolate side chain of a cysteine residue.[9]